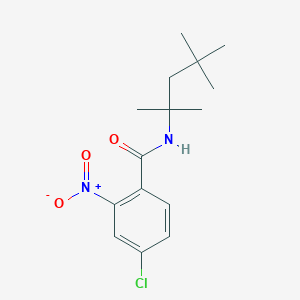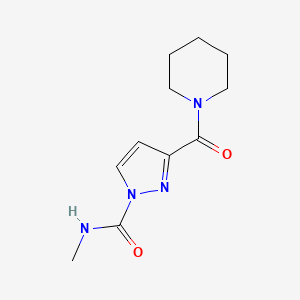![molecular formula C23H22O5 B5746407 benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5746407.png)
benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
Benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate acts as a competitive inhibitor of acetylcholinesterase by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, a neurotransmitter involved in cognitive function and memory. The accumulation of acetylcholine in the synaptic cleft enhances neurotransmission and improves cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate have been studied extensively in animal models. It has been shown to improve cognitive function, memory, and learning in mice and rats. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate is its potency as an acetylcholinesterase inhibitor. This makes it a valuable tool for studying the role of acetylcholine in cognitive function and memory. However, its solubility in water is limited, which can pose challenges in experimental design and data interpretation.
Direcciones Futuras
There are several future directions for research on benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate. One area of interest is the development of more potent and selective acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. Another direction is the investigation of its potential as a neuroprotective agent in other neurodegenerative diseases such as Parkinson's disease and Huntington's disease. The development of novel drug delivery systems to improve its solubility and bioavailability is also an area of interest for future research.
Conclusion:
In conclusion, benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate is a chemical compound with potential applications in scientific research, particularly in the field of medicinal chemistry. Its potency as an acetylcholinesterase inhibitor makes it a valuable tool for studying the role of acetylcholine in cognitive function and memory. Future research directions include the development of more potent and selective acetylcholinesterase inhibitors, investigation of its potential as a neuroprotective agent, and the development of novel drug delivery systems to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate involves the reaction between 4-methylcoumarin and benzyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound. The yield of the reaction can be optimized by controlling the reaction conditions such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
Benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It is a potent inhibitor of the enzyme acetylcholinesterase, which plays a crucial role in the regulation of neurotransmitters in the central nervous system. The inhibition of this enzyme has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
benzyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O5/c1-15-20(26-14-21(24)27-13-16-7-3-2-4-8-16)12-11-18-17-9-5-6-10-19(17)23(25)28-22(15)18/h2-4,7-8,11-12H,5-6,9-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYHAWYJBKUXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5746348.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746364.png)
![1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5746370.png)




![2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746392.png)

![3-[2,5-dimethyl-3-(2-nitrovinyl)-1H-pyrrol-1-yl]pyridine](/img/structure/B5746406.png)

